N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl chain to a 3-(trifluoromethyl)benzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c1-13-4-2-5-14(10-13)18-26-20-28(27-18)17(12-30-20)8-9-25-19(29)15-6-3-7-16(11-15)21(22,23)24/h2-7,10-12H,8-9H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOWOCHZCVVORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the m-tolyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. A study reported that thiazolo[3,2-b][1,2,4]triazole derivatives effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved include:
- Inhibition of Cell Growth : Compounds have shown the ability to disrupt cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold is associated with notable antimicrobial properties. Studies have demonstrated effectiveness against both bacterial and fungal strains. Specific findings include:
- Antitubercular Effects : Compounds were effective against Mycobacterium tuberculosis.
- Broad-Spectrum Activity : Significant inhibitory effects against common pathogens were observed.
Other Pharmacological Activities
The compound also exhibits potential in various therapeutic areas:
- Antioxidant Properties : Compounds have shown the ability to scavenge free radicals.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been reported.
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the compound significantly affects its biological activity. For example:
- Modifications in the thiazole or triazole rings can enhance potency against specific targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Anticancer Properties :
- A study evaluated various derivatives of thiazolo[3,2-b][1,2,4]triazole for their anticancer efficacy against human cancer cell lines.
- Results indicated a significant reduction in cell viability and induction of apoptosis.
-
Antimicrobial Screening :
- Compounds were screened for activity against Mycobacterium tuberculosis and other pathogens.
- Promising results were observed with several derivatives showing potent antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
3-Bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Key Differences : The benzamide substituent in this analog is a bromo group at the 3-position instead of a trifluoromethyl group.
- Implications: Electron-Withdrawing Effects: The bromo group may engage in halogen bonding with biological targets, whereas the trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and enhanced metabolic stability .
N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide
- Key Differences : This compound replaces the thiazolo-triazole core with a thiadiazolo-triazin system and incorporates a ketone group.
- Implications :
- Synthetic Routes : Synthesized via cyclization of thioxothiourea derivatives, contrasting with the target compound’s likely synthesis through coupling of thiazolo-triazole intermediates with activated benzamide esters .
- Electronic Properties : The thiadiazolo-triazin core may exhibit distinct electronic properties, affecting binding affinity in biological systems.
Substituent Effects in Benzamide Derivatives
A patent covering isoxazolmethylthio-, thienylmethylthio-, and thiazomethylthio-benzamide derivatives highlights the importance of substituent selection in therapeutic activity. Notably, excluded compounds in this patent (e.g., those with pyridinyl or nitro groups) demonstrate that trifluoromethyl substitution, as seen in the target compound, is a strategic choice for optimizing drug-like properties:
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole core with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Achieved through cyclization of thioamide and α-haloketone precursors.
- Formation of the Triazole Ring : Involves cyclization with hydrazine derivatives.
The specific synthetic route for this compound has been optimized for yield and purity, resulting in a compound characterized by various spectroscopic techniques (NMR, FT-IR).
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. The biological evaluation typically includes testing against a range of bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 10 | 16 | Staphylococcus aureus |
| 11 | 32 | Escherichia coli |
| 35 | 8 | Candida albicans |
| 37 | 64 | Pseudomonas aeruginosa |
The compounds demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial fatty acid biosynthesis via targeting the enzyme FabI.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives with similar structures exhibit significant antiproliferative effects on various cancer cell lines without inducing toxicity to normal cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2h | 5 | MCF-7 (Breast Cancer) |
| 2i | 10 | HeLa (Cervical Cancer) |
| 35 | 15 | A549 (Lung Cancer) |
The structure-activity relationship (SAR) studies suggest that substituents on the triazole and thiazole rings play a crucial role in enhancing anticancer activity.
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that it inhibited growth at concentrations lower than standard antibiotics.
- Anticancer Screening : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.
Q & A
Basic: What are the established synthetic protocols for synthesizing this compound, and what critical parameters influence yield?
The synthesis involves multi-step heterocyclic condensation. A common approach includes:
- Step 1: Cyclocondensation of 1,2,4-triazole-5-thiol derivatives with m-tolyl-substituted maleimides in glacial acetic acid under reflux (2–6 hours).
- Step 2: Alkylation or amidation to introduce the trifluoromethylbenzamide group, often using coupling agents like EDCI/HOBt.
Critical parameters include stoichiometric ratios (1:1 molar ratio of thiol to maleimide), reaction temperature (80–100°C), and purification via recrystallization (ethanol/methanol). Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic and crystallographic techniques are prioritized for structural confirmation?
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing crystal packing) .
- NMR spectroscopy: 1H/13C NMR identifies substituent integration (e.g., m-tolyl methyl at δ ~2.3 ppm, trifluoromethyl at δ ~118–120 ppm in 13C).
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm).
- FT-IR: Confirms amide C=O stretch (~1680 cm⁻¹) and triazole/thiazole ring vibrations .
Advanced: How can researchers resolve discrepancies in reported antimicrobial activity data across studies?
Contradictions may arise from:
- Strain variability: Use standardized microbial strains (e.g., ATCC references) and validate minimum inhibitory concentration (MIC) assays under consistent pH (e.g., pH 7.4 vs. 6.8) .
- Compound purity: Employ HPLC (≥95% purity threshold) and control for degradation products.
- Assay conditions: Compare broth microdilution vs. agar diffusion methods, adjusting inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies significant outliers .
Advanced: What computational strategies predict the binding mode of this compound to microbial target proteins?
- Molecular docking (AutoDock Vina): Simulate interactions with C. albicans CYP51 or S. aureus FabI, prioritizing hydrophobic pockets accommodating the trifluoromethyl group.
- Molecular dynamics (MD) simulations (GROMACS): Assess stability of ligand-protein complexes over 50–100 ns trajectories, calculating binding free energy (MM-PBSA/GBSA).
- Pharmacophore modeling: Map essential features (e.g., hydrogen bond acceptors at the triazole ring) to guide structural analogs .
Advanced: How do substituent modifications (e.g., m-tolyl vs. p-fluorophenyl) impact biological activity and physicochemical properties?
- Structure-activity relationship (SAR):
- Electron-withdrawing groups (e.g., CF₃): Enhance membrane permeability (logP reduction by ~0.5 units) but may reduce solubility.
- Meta-substituted aryl groups: Improve steric compatibility with target enzymes vs. para-substituted analogs (e.g., 2.5-fold higher MIC against E. coli).
- Thermodynamic solubility assays: Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess formulation viability .
Advanced: What methodologies address low yields in the final amidation step?
- Coupling reagent optimization: Replace EDCI with HATU for sterically hindered amines, increasing yields from 40% to 65%.
- Solvent screening: Polar aprotic solvents (DMF > DCM) improve reagent solubility.
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, minimizing decomposition .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermogravimetric analysis (TGA): Degradation onset at ~180°C.
- Light sensitivity: Store in amber vials at –20°C; avoid >30% degradation over 6 months (HPLC monitoring).
- Hydrolytic stability: Stable in aqueous buffers (pH 5–8) for 24 hours; acidic/basic conditions (pH <3 or >10) induce triazole ring cleavage .
Advanced: How can crystallographic data guide the design of analogs with enhanced bioavailability?
- XRD-derived torsion angles: Modify substituents to reduce planarity (e.g., ethyl vs. methyl linkers), improving solubility (e.g., 2.3-fold increase in PBS solubility).
- Hirshfeld surface analysis: Identify dominant H-bonding/π-π interactions to predict co-crystal formation with cyclodextrins or succinic acid .
Basic: What in vitro assays are recommended for preliminary toxicity screening?
- HepG2 cytotoxicity (MTT assay): IC50 values <10 µM suggest hepatotoxicity risks.
- hERG inhibition (patch-clamp): Screen for cardiac liability at 1–10 µM.
- Ames test: Assess mutagenicity using S. typhimurium TA98/TA100 strains .
Advanced: How do solvent polarity and reaction temperature influence cyclocondensation kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
